molecular formula C27H23NO5S B6050208 ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No.: B6050208
M. Wt: 473.5 g/mol
InChI Key: IUKGHUMPBWLYNV-JCZIGYIGSA-N
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Description

Ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxyphenyl group, and a thiophene ring

Preparation Methods

The synthesis of ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl and phenoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the imino group: This step involves the condensation of an amine with a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. These methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: It can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

    Receptor binding: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Gene expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate: This compound has a similar thiophene ring structure but differs in the presence of an amino group instead of an imino group.

    Ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]thiophene-3-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5S/c1-3-32-27(30)24-25(29)23(34-26(24)28-19-12-14-20(31-2)15-13-19)17-18-8-7-11-22(16-18)33-21-9-5-4-6-10-21/h4-17,29H,3H2,1-2H3/b23-17-,28-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGHUMPBWLYNV-JCZIGYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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